molecular formula C18H21N5 B12742830 (5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline CAS No. 115178-30-8

(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline

Cat. No.: B12742830
CAS No.: 115178-30-8
M. Wt: 307.4 g/mol
InChI Key: AIBHLZVVPXCTKY-XGWLTEMNSA-N
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Description

(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals for their therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline typically involves multi-step organic reactions. The process may start with the formation of the ergoline core, followed by the introduction of the triazole moiety through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline is studied for its unique structural properties and reactivity. It serves as a model compound for understanding ergoline derivatives.

Biology

In biology, this compound may be used to study receptor interactions and signal transduction pathways due to its potential binding affinity to various biological targets.

Medicine

In medicine, ergoline derivatives are known for their therapeutic effects, including treatment of migraines, Parkinson’s disease, and other neurological conditions. This compound may have similar applications.

Industry

In the industry, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline likely involves interaction with specific molecular targets such as receptors or enzymes. The triazole moiety may enhance binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ergoline: The parent compound with a similar core structure.

    Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.

    Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease.

Uniqueness

(5R,8S,10R)-6-Methyl-8-((1H-1,2,4-triazol-1-yl)methyl)ergoline is unique due to the presence of the triazole moiety, which may confer distinct biological activities and chemical reactivity compared to other ergoline derivatives.

Properties

CAS No.

115178-30-8

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

(6aR,9S,10aR)-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C18H21N5/c1-22-8-12(9-23-11-19-10-21-23)5-15-14-3-2-4-16-18(14)13(7-20-16)6-17(15)22/h2-4,7,10-12,15,17,20H,5-6,8-9H2,1H3/t12-,15+,17+/m0/s1

InChI Key

AIBHLZVVPXCTKY-XGWLTEMNSA-N

Isomeric SMILES

CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5

Origin of Product

United States

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